molecular formula C14H21N3O B5769832 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide CAS No. 701218-26-0

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B5769832
CAS No.: 701218-26-0
M. Wt: 247.34 g/mol
InChI Key: SCBSNKVYYMLWEF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted aromatic ring linked to a 4-methylpiperazine moiety via an amide bond. Piperazine-containing benzamides are commonly explored for their CNS activity, particularly targeting dopamine receptors (D2/D3 subtypes), which are implicated in neuropsychiatric disorders .

Properties

IUPAC Name

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-8-12(2)10-13(9-11)14(18)15-17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBSNKVYYMLWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358744
Record name 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701218-26-0
Record name 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-methylpiperazine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of the Acid Chloride: 3,5-dimethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

Pharmacological Properties

1.1 Histamine H3 Receptor Antagonism
One of the primary areas of interest for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide is its activity as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in regulating neurotransmitter release in the brain, influencing sleep-wake cycles and cognitive functions. Compounds that act as antagonists can potentially be used to treat conditions such as narcolepsy, ADHD, and excessive daytime sleepiness .

1.2 Antimicrobial Activity
Research has indicated that piperazine derivatives, including those related to this compound, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, making them candidates for developing new antibiotics or adjunct therapies .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethylbenzoic acid with 4-methylpiperazine under specific conditions to yield the desired amide product. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Drug Development Potential

3.1 Lipophilicity and Drug-Likeness
The lipophilicity index and other physicochemical properties are critical for evaluating the drug-likeness of compounds like this compound. Studies have shown that modifications to the piperazine moiety can enhance solubility and permeability across biological membranes, essential for effective drug formulation .

3.2 Blood-Brain Barrier Penetration
Given its potential CNS activity, understanding the ability of this compound to penetrate the blood-brain barrier (BBB) is crucial. Research utilizing computational models has suggested favorable properties for BBB penetration, indicating its viability as a central nervous system (CNS) therapeutic agent .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Histamine H3 AntagonismIdentified as a high-affinity antagonist; potential for treating sleep disorders.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; promising for antibiotic development.
Drug-Likeness PropertiesFavorable lipophilicity and predicted BBB penetration; suitable for CNS applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key structural differentiators are its 3,5-dimethylbenzamide core and 4-methylpiperazine substituent . Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Biological Target Key Findings
3,5-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide C14H21N3O (derived*) 3,5-dimethylbenzamide; 4-methylpiperazine Dopamine D3 (inferred) Likely exhibits selectivity for D3 receptors due to methylpiperazine group
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p) C27H28Cl2N4O 3,5-dichlorophenyl; pyridinyl Dopamine D3 IC50 = 484 (M+H+); higher lipophilicity due to chlorine and pyridine groups
Amisulpride C17H27N3O4S Methoxy; sulfonamide Dopamine D2/D3 Clinically used neuroleptic; sulfonamide group enhances bioavailability
N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide C31H34F2N6O2 Difluorobenzyl; indazole Kinase inhibition Fluorine atoms enhance binding affinity; stored under inert conditions

Notes:

  • Methyl groups (target compound) may improve metabolic stability .
  • Piperazine Role : The 4-methylpiperazine group in the target compound likely confers selectivity for dopamine D3 over D2 receptors, a trend observed in related analogs .

Biological Activity

3,5-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated its efficacy against different cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF7 and A549 cell lines, with IC50 values indicating potent activity.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : It has been reported to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that the compound may promote apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Table 1: Biological Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF712.5Apoptosis induction
A54926Cell cycle arrest
HepG217.82Kinase inhibition

Case Study Analysis

  • MCF7 Cell Line Study : In a study conducted by Bouabdallah et al., this compound was evaluated for its cytotoxicity against the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 12.5 µM, indicating significant anticancer potential through apoptosis induction .
  • A549 Lung Cancer Study : Another study assessed the effects on the A549 lung cancer cell line, where the compound demonstrated an IC50 value of 26 µM. The mechanism was linked to cell cycle arrest and subsequent apoptosis .
  • HepG2 Liver Cancer Study : In research focusing on liver cancer cells (HepG2), the compound showed an IC50 value of 17.82 µM, suggesting effective kinase inhibition as a mechanism for its anticancer effects .

Q & A

How can researchers optimize the synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide to improve yield and purity?

Methodological Answer:
The synthesis of this compound involves coupling a benzamide precursor with a substituted piperazine derivative. Key steps include:

  • Reaction Temperature Control: Maintaining temperatures between 60–80°C during nucleophilic substitution to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .
  • Purification Techniques: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products .
  • Monitoring Progress: Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction completion .

What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals from the piperazine and benzamide moieties .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]+) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate functional groups .

How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Benzamide Substituents: Replace methyl groups with halogens or electron-withdrawing groups to assess electronic effects .
    • Piperazine Linkers: Introduce bulkier substituents (e.g., trifluoromethyl) to study steric impacts on target binding .
  • Biological Assays:
    • Enzyme Inhibition: Test analogs against kinases or GPCRs using fluorescence polarization or radioligand binding assays .
    • Cellular Efficacy: Measure IC50 values in cell lines overexpressing target receptors (e.g., cancer or neurological models) .
  • Data Correlation: Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity trends .

What computational methods are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Suite for ligand-receptor docking .
    • Target Selection: Prioritize receptors with structural homology to known benzamide-binding proteins (e.g., dopamine or serotonin receptors) .
  • Molecular Dynamics (MD) Simulations:
    • Conditions: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability .
    • Analysis: Calculate root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) to rank compound affinity .
  • Pharmacophore Modeling: Generate 3D pharmacophores using LigandScout to identify critical interaction points (e.g., hydrogen bonds with kinase catalytic lysine) .

How can researchers resolve contradictions in bioactivity data from different studies on similar benzamide derivatives?

Methodological Answer:

  • Comparative Analysis:
    • Standardize Assays: Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .
    • Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Mechanistic Studies:
    • Off-Target Profiling: Use proteome-wide screens (e.g., CETSA or thermal shift assays) to detect unintended interactions .
    • Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out pharmacokinetic discrepancies .
  • Structural Validation: Re-examine crystallographic data (e.g., via SHELX refinement ) to confirm binding poses and rule out artifactual results.

What strategies are recommended for crystallizing this compound to facilitate X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test solvent mixtures (e.g., methanol/water, DMSO/ether) via vapor diffusion to grow single crystals .
  • Temperature Gradients: Gradually cool saturated solutions from 50°C to 4°C to promote slow nucleation .
  • Cryoprotection: Soak crystals in 20% glycerol before flash-freezing in liquid nitrogen for data collection .
  • Refinement: Use SHELXL for high-resolution structure refinement, validating H-bond networks and torsional angles .

How can researchers evaluate the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Calculate Caco-2 permeability coefficients to predict oral bioavailability .
    • Metabolism: Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS .
  • In Vivo Studies:
    • Pharmacokinetic Parameters: Measure plasma half-life (t1/2), Cmax, and AUC in rodent models after IV and oral dosing .
    • Tissue Distribution: Use radiolabeled compounds to quantify accumulation in target organs (e.g., brain for CNS targets) .

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